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Compound of Interest

Compound Name: Rifabutin-d7

Cat. No.: B1157893 Get Quote

Executive Summary: The Critical Numbers
For researchers conducting LC-MS/MS bioanalysis, the distinction between "Formula Weight"

and "Exact Monoisotopic Mass" is the difference between a successful assay and a failed

calibration.[1]

Parameter Value Context

Compound Name Rifabutin-d7 (Ansamycin-d7) Internal Standard (IS)

Chemical Formula
7 Deuterium atoms replace 7

Protons

Average Molecular Weight 854.04 g/mol
Used for gravimetric

preparation (weighing)

Exact Monoisotopic Mass 853.4855 Da
Mass of the neutral molecule

(Calculated)

Precursor Ion 854.4928 m/z
Target Q1 Mass for Positive

ESI

Chemical Identity & Isotopic Mechanics[1][2][3]
Structural Modification
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Rifabutin-d7 is a Stable Isotope Labeled (SIL) analog of the antibiotic Rifabutin.[1][2] The

deuteration typically occurs on the isobutyl moiety attached to the piperidine ring.[1][2] This

specific labeling position is chosen because it is metabolically stable and retains the

chromatographic properties of the analyte while providing a mass shift sufficient to avoid

isotopic overlap.[1]

The "Exact Mass" Calculation
In mass spectrometry, we do not use the average atomic weights found on a periodic table.[1]

We use the mass of the principal isotope.[1][2]

Carbon (

): 12.000000 × 46 = 552.000000[1][2]

Nitrogen (

): 14.003074 × 4 = 56.012296[1][2]

Oxygen (

): 15.994915 × 11 = 175.944065[1][2]

Hydrogen (

): 1.007825 × 55 = 55.430375[1][2]

Deuterium (

): 2.014102 × 7 = 14.098714[1][2]

Total Neutral Monoisotopic Mass: 853.48545 Da Protonated Ion
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: 853.48545 + 1.007276 (proton) = 854.4927 m/z[1][2]

Technical Note: The mass difference between Native Rifabutin (

, ~847 m/z) and Rifabutin-d7 is +7.04 Da.[1][2] This +7 shift is critical. A +3 shift

(d3) often suffers from interference due to the natural

isotopic distribution of the native drug (the M+3 peak), but a +7 shift clears this

interference window completely.[1][2]

Visualization: The Logic of Internal
Standardization[1]
The following diagram illustrates why Rifabutin-d7 is the mandatory standard for correcting

matrix effects in plasma/serum analysis.

Sample Matrix (Plasma)

Rifabutin (Native)
[M+H]+ 847.4

ESI Source
(Ionization)

Rifabutin-d7 (IS)
[M+H]+ 854.5

Phospholipids/Salts
(Ion Suppression)

Suppresses Signal

Mass Analyzer
(MRM Mode)

Co-elution ensures
identical suppression Quantification

(Ratio: Analyte/IS)

Ratio corrects
variability

Click to download full resolution via product page

Figure 1: The Principle of Isotopic Dilution. Since Rifabutin-d7 co-elutes with the analyte, any

ionization suppression caused by the matrix affects both equally, preserving the accuracy of the
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ratio.[1]

Bioanalytical Protocol (LC-MS/MS)[1][2][3][4][5][6]
This protocol is designed for the quantification of Rifabutin in human plasma, utilizing

Rifabutin-d7 to correct for extraction efficiency and ionization variability.[1]

Sample Preparation (Protein Precipitation)[1][2]
Rationale: Rifabutin is lipophilic.[1][2] A simple protein precipitation with organic solvent is

preferred over SPE (Solid Phase Extraction) to minimize adsorptive losses.[1][2]

Aliquot 50 µL of plasma into a 1.5 mL tube.

Add 200 µL of Internal Standard Working Solution (Rifabutin-d7 at 500 ng/mL in Methanol).

Vortex aggressively for 2 minutes.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve

peak shape).

LC Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

[1][2]

Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

Gradient: Start at 30% B, ramp to 95% B over 3 minutes.

Flow Rate: 0.4 mL/min.[1][2][3]

MS/MS Parameters (MRM Transitions)
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The following transitions should be tuned on your specific instrument (e.g., Sciex QTRAP or

Thermo Altis).

Compound Polarity
Precursor
(Q1)

Product
(Q3)

Collision
Energy (eV)

Mechanism

Rifabutin Positive 847.4 815.4 ~25

Loss of

Methanol (-32

Da)

Rifabutin Positive 847.4 255.2 ~40
Piperidine

Fragment

Rifabutin-d7 Positive 854.5 822.5 ~25

Loss of

Methanol

(Structure

Retained)

Rifabutin-d7 Positive 854.5 262.2 ~40
Piperidine-d7

Fragment

Critical Setup Step: If using the 854 -> 262 transition, verify that the deuterium label is indeed on

the piperidine ring for your specific batch.[1] If the label is on the core macrocycle, the fragment

will remain 255.[1] The 854 -> 822 transition is universally safer as it represents a neutral loss

from the core structure, retaining all atoms.[1]

Troubleshooting & Integrity Checks
Cross-Talk Evaluation
Before running patient samples, you must validate the "Blank with IS" and "ULOQ without IS"

samples.[1]

Issue: Does the Rifabutin-d7 standard contain unlabeled Rifabutin impurities?
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Check: Inject pure Rifabutin-d7 (at working concentration). Monitor the 847.4 -> 815.4

channel.[1][2]

Acceptance: Signal must be < 20% of the LLOQ of the native analyte.[1][2]

Deuterium Exchange
Risk: Deuterium on acidic/exchangeable positions (like -OH or -NH) can swap with Hydrogen

in the mobile phase, causing the mass to shift back to native.[1][2]

Verification: Rifabutin-d7 labels are typically on Carbon-Deuterium (C-D) bonds on the

isobutyl chain, which are non-exchangeable.[1][2] However, always store stock solutions in

anhydrous methanol at -20°C to prevent degradation.[1][2]

Workflow Diagram
Stock Preparation

Weigh 1.0 mg Rifabutin-d7
(Use MW 854.04)

Mass Correction
Target [M+H]+ = 854.5

Spike into Sample
(Protein Precipitation)

LC Separation
Retain d7 and Native

at same RT

MS/MS Detection
Monitor 854.5 -> 822.5

Click to download full resolution via product page
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Figure 2: Operational workflow for integrating Rifabutin-d7 into a bioanalytical assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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